![molecular formula C17H10F3N3O2 B1532362 2-{3-[2-アミノ-5-(トリフルオロメチル)-3-ピリジニル]-2-プロピニル}-1H-イソインドール-1,3(2H)-ジオン CAS No. 1221792-28-4](/img/structure/B1532362.png)

2-{3-[2-アミノ-5-(トリフルオロメチル)-3-ピリジニル]-2-プロピニル}-1H-イソインドール-1,3(2H)-ジオン

説明

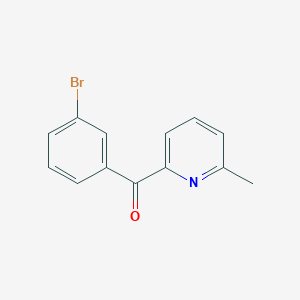

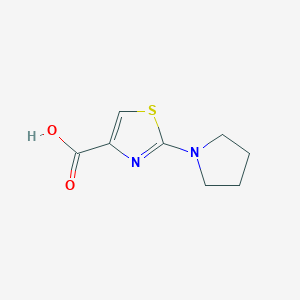

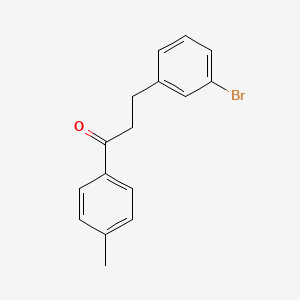

The compound is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound with two fused rings . The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry and is known for its high electronegativity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the isoindole and pyridine rings would likely contribute to the compound’s aromaticity . The trifluoromethyl group would likely have a significant impact on the compound’s electronic properties due to its high electronegativity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoindole and pyridine rings, as well as the trifluoromethyl group. The pyridine ring is known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The trifluoromethyl group is also known to influence the reactivity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity, boiling point, and stability .科学的研究の応用

医薬品中間体

この化合物は、さまざまな医薬品合成における貴重な中間体として役立ちます。 トリフルオロメチル基とピリジニル部分により、代謝安定性の向上やバイオアベイラビリティの改善など、薬物動態特性が強化された化合物を生成するための候補となります .

抗がん研究

この化合物を含むイソインドリン誘導体は、抗がん特性について評価されてきました。 研究によると、これらの化合物はがん細胞で細胞周期停止とアポトーシスを誘導することが示唆されており、抗がん剤開発の潜在的な候補となっています .

抗菌剤

この化合物に存在するアミノ基とピリジニル基は、抗菌剤を合成するための基盤を提供します。 これらの構造的特徴は、しばしば抗菌および抗真菌活性を持つ分子に見られ、特定の病原体に対してさらに最適化することができます .

化学合成

合成化学において、この化合物は、より複雑な分子にイソインドリン骨格を導入するために使用できます。 これは、特に材料科学や触媒作用において潜在的な用途を持つ新規有機化合物の開発において有用です .

生物学的プローブ

この化合物は、その独特な構造により、生物学的プローブを作成するために改変できます。 これらのプローブは、細胞内の生物学的プロセス、酵素活性、および受容体-リガンド相互作用を研究するために使用できます .

農薬研究

トリフルオロメチル基は、その分解に対する抵抗性があるため、農薬に共通の特徴です。 この化合物は、有効性と環境安定性が向上した新しい殺虫剤または除草剤を開発するための出発点として使用できます .

神経学的研究

イソインドリン構造を持つ化合物は、神経活動と関連付けられています。 これにより、神経変性疾患の新しい治療法の開発、または神経系の研究のためのツールとして興味深い候補となります .

材料科学

イソインドリン誘導体の剛直な構造は、特定の電子特性を持つ新規ポリマーまたは小分子有機半導体の作成など、材料科学に機会を提供します .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with their targets and induce changes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

It is known that the compound is stable at room temperature but may decompose when heated . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . These properties may influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is stable at room temperature but may decompose when heated . may also affect its action and efficacy. Furthermore, the compound should be stored in a dark place under an inert atmosphere , indicating that light and oxygen may affect its stability.

将来の方向性

The future directions for research on this compound would likely depend on its potential applications. For example, if it has potential uses in the pharmaceutical industry, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

特性

IUPAC Name |

2-[3-[2-amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-ynyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N3O2/c18-17(19,20)11-8-10(14(21)22-9-11)4-3-7-23-15(24)12-5-1-2-6-13(12)16(23)25/h1-2,5-6,8-9H,7H2,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNIRVNYMUNFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CC3=C(N=CC(=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678890 | |

| Record name | 2-{3-[2-Amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-yn-1-yl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-28-4 | |

| Record name | 2-[3-[2-Amino-5-(trifluoromethyl)-3-pyridinyl]-2-propyn-1-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{3-[2-Amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-yn-1-yl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Dimethylamino)piperidin-1-yl]-2-(piperidin-4-yl)ethan-1-one dihydrochloride](/img/structure/B1532280.png)

![1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1532282.png)

![2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate](/img/structure/B1532286.png)

![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)